molecular formula C9H7ClFNO2 B2934254 N-(2-Chloroacetyl)-4-fluorobenzamide CAS No. 897027-67-7

N-(2-Chloroacetyl)-4-fluorobenzamide

Cat. No. B2934254
CAS RN: 897027-67-7
M. Wt: 215.61
InChI Key: KNZOYBWLXURYGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of N-(2-Chloroacetyl)-4-fluorobenzamide, compounds with similar structures have been synthesized using various methods. For instance, Lidocaine, a member of the Caine family of pharmaceutical local anesthetics, can be synthesized via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . Another example is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which involves the reaction of L-proline with chloroacetyl chloride .

Scientific Research Applications

Antihistaminic Activity

N-(2-Chloroacetyl)-4-fluorobenzamide: , also known as bilastine, is a potent second-generation histamine H₁ receptor antagonist. It is effective in treating allergic conditions such as allergic rhinitis (hay fever) and allergic urticaria (hives). By blocking the action of histamine, it reduces symptoms like sneezing, runny nose, itchy eyes, and skin welts .

Antimicrobial and Antiproliferative Agents

Derivatives of N-(2-Chloroacetyl)-4-fluorobenzamide have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promise in combating drug resistance by pathogens and cancerous cells, indicating their significance in developing new therapeutic strategies .

properties

IUPAC Name

N-(2-chloroacetyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZOYBWLXURYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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